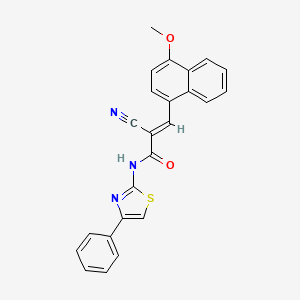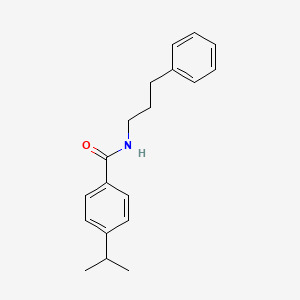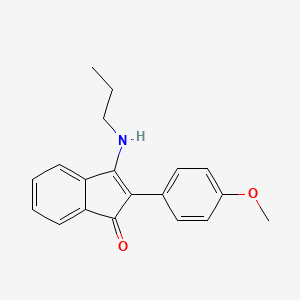
5-(4-chlorophenyl)-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide
説明
Synthesis Analysis
The synthesis of compounds related to 5-(4-chlorophenyl)-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide often involves multi-step procedures starting from basic chemical precursors. For example, a related compound was synthesized via a 4-step procedure starting from Ethyl(ethoxymethylene) cyanoacetate and 4-Chloroacetophenone, displaying antitumor activities, indicating the potential for similar synthetic routes for the compound (Xin, 2012).
Molecular Structure Analysis
Molecular structure analysis involves both experimental and computational methods to understand the spatial arrangement and electronic properties of a molecule. For instance, the molecular interaction of a related antagonist with the CB1 cannabinoid receptor was studied, highlighting the importance of structural analysis in understanding compound-receptor interactions (Shim et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving isoxazole derivatives can lead to a variety of products with potential insecticidal activity. A study on 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides and their subsequent oxidation to sulfonylmethyl derivatives exemplifies the chemoselective nucleophilic chemistry these compounds can undergo (Yu et al., 2009).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their application. For example, the crystal and molecular structure of a related thiadiazole compound was characterized, providing insights into the geometrical and electronic properties that can be compared to 5-(4-chlorophenyl)-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide (Kerru et al., 2019).
科学的研究の応用
Antitumor Activity
One significant area of application for compounds related to 5-(4-chlorophenyl)-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide is in antitumor research. Studies have explored its derivatives for potential anticancer properties. For instance, research on pyrazolo pyrimidine derivatives, including compounds with structural similarities to 5-(4-chlorophenyl)-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide, showed promising antitumor activities. The design of these compounds is based on the general structure of pyrazolo pyrimidine, known for antitumor activity, indicating a potential pathway for developing new anticancer agents (Xin, 2012).
Polymer Synthesis and Characterization
Another research domain involves the synthesis of polymers incorporating pyridine moieties. For example, studies on new polyamides based on pyridine derivatives demonstrated the preparation of polymers with inherent viscosities suitable for various applications. These polymers, characterized by their solubility and thermal properties, underscore the versatility of pyridine-based compounds in creating materials with specific desirable properties (Faghihi & Mozaffari, 2008).
Spectroscopic and Theoretical Studies
The molecular structure and properties of compounds structurally related to 5-(4-chlorophenyl)-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide have also been a subject of interest. Spectroscopic and quantum chemical studies provide insights into their electronic properties, structural geometry, and potential applications in materials science. For instance, detailed theoretical analyses have elucidated the electronic structures and potential non-linear optical (NLO) properties of related compounds, offering avenues for developing novel materials (Kerru et al., 2019).
特性
IUPAC Name |
5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-13-5-3-12(4-6-13)15-8-14(20-22-15)16(21)19-10-11-2-1-7-18-9-11/h1-9H,10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQNWBFFHICWPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-N-[(pyridin-3-YL)methyl]-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-3-piperidinecarboxamide](/img/structure/B4630726.png)

![1-[(4-ethoxyphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4630738.png)

![2-{[4-allyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4630750.png)
![1-(2,3-dichlorophenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4630753.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B4630760.png)

![4-[(4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)methyl]-6-ethoxy-2H-chromen-2-one](/img/structure/B4630772.png)

![2-(2-bromo-4-tert-butylphenoxy)-N'-[(4-chlorophenoxy)acetyl]acetohydrazide](/img/structure/B4630780.png)
![2-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4630792.png)
![methyl 4-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4630800.png)
![N'-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)thiourea](/img/structure/B4630811.png)